molecular formula C11H18N2O3S2 B12200826 N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12200826
M. Wt: 290.4 g/mol
InChI Key: NIHXQRFRSZXQSB-UHFFFAOYSA-N
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Description

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with a thioamide derivative in the presence of a base, followed by oxidation to introduce the sulfone group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide stands out due to its specific structural features, such as the ethyl group and the dioxidotetrahydrothieno ring.

Properties

Molecular Formula

C11H18N2O3S2

Molecular Weight

290.4 g/mol

IUPAC Name

N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methylpropanamide

InChI

InChI=1S/C11H18N2O3S2/c1-4-13-8-5-18(15,16)6-9(8)17-11(13)12-10(14)7(2)3/h7-9H,4-6H2,1-3H3

InChI Key

NIHXQRFRSZXQSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C(C)C

Origin of Product

United States

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